6-Oxo-5H-benzo[b][1,4]benzoxazepine-8-carboxylic acid
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Description
6-Oxo-5H-benzo[b][1,4]benzoxazepine-8-carboxylic acid is a chemical compound . Its molecular formula is C14H9NO4.
Synthesis Analysis
A series of benzo[b][1,4]oxazepine derivatives can be prepared by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This synthetic protocol has been developed as a novel method for accessing benzo[b][1,4]oxazepines .Molecular Structure Analysis
The molecular weight of this compound is 255.229 daltons. The canonical SMILES representation is C1=CC=C2C(=C1)NC(=O)C3=C(S2)C=C(C=C3)C(=O)O .Chemical Reactions Analysis
Mechanistic experiments indicated that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .Physical and Chemical Properties Analysis
The compound has a melting point of 363±1 degree Celsius . Its exact mass is 271.03031432 .Scientific Research Applications
Chemical Structure and Properties
The compound 6-Oxo-5H-benzo[b][1,4]benzoxazepine-8-carboxylic acid is closely related to various benzazepine derivatives that have been studied for their chemical structure and hydrogen-bonded assembly. In a study by Guerrero et al. (2014), four benzazepine derivatives in a reaction pathway leading to a benzazepine carboxylic acid were analyzed for their hydrogen-bonded assembly across different dimensions. This research demonstrated the molecular interactions and structural configurations that can influence the applications of related compounds in scientific research, particularly in material science and pharmaceutical chemistry (Guerrero et al., 2014).
Synthetic Methodologies
Significant work has been done on the synthesis of related compounds, indicating potential methodologies that could be applied to this compound. For instance, Woydowski and Liebscher (1999) discussed the synthesis of optically active benzoxazinones and benzoxazepinones through regiocontrolled ring transformations, highlighting the versatility of these compounds in synthesis and the potential for developing novel pharmaceuticals or materials (Woydowski & Liebscher, 1999).
Pharmacological Potential
Although the specific compound this compound was not directly referenced, the structural similarity with benzazepine derivatives suggests potential pharmacological applications. Research into related compounds, such as benzoxazepines and benzodiazepines, has revealed their utility in developing new therapeutic agents. For instance, Neochoritis et al. (2010) synthesized amino-1,5-benzoxazepines and evaluated them for antioxidant activity and lipid peroxidation inhibition, suggesting that similar structures could have bioactive properties beneficial in treating oxidative stress-related conditions (Neochoritis et al., 2010).
Properties
IUPAC Name |
6-oxo-5H-benzo[b][1,4]benzoxazepine-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4/c16-13-9-7-8(14(17)18)5-6-11(9)19-12-4-2-1-3-10(12)15-13/h1-7H,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXELVVFSGGPMPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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